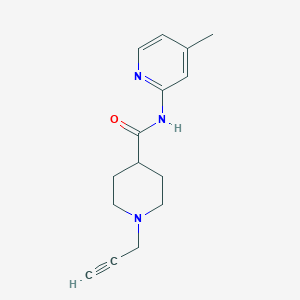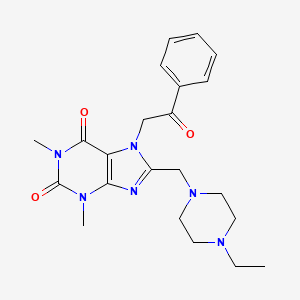![molecular formula C19H22FNO3 B2392131 N-[2-(3,5-dimethylphenoxy)ethyl]-2-(3-fluorophenoxy)propanamide CAS No. 1105210-98-7](/img/structure/B2392131.png)
N-[2-(3,5-dimethylphenoxy)ethyl]-2-(3-fluorophenoxy)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3,5-dimethylphenoxy)ethyl]-2-(3-fluorophenoxy)propanamide, commonly known as FCPA, is a chemical compound that has been extensively studied for its potential use in scientific research. FCPA is a selective antagonist of the G protein-coupled receptor GPR40, which is involved in glucose homeostasis and insulin secretion.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Behavior
Research on lithium phenolates, including structures with substitutions similar to those in the query compound, reveals insights into the aggregation behavior of these compounds in weakly polar aprotic solvents. This has implications for understanding the molecular interactions and solubility of complex organic compounds, potentially including N-[2-(3,5-dimethylphenoxy)ethyl]-2-(3-fluorophenoxy)propanamide, in various solvents. These findings are crucial for designing and optimizing chemical reactions involving such compounds (Jackman & Smith, 1988).
Pharmacological Potential
Several studies on compounds with structural elements similar to the query compound have explored their potential as pharmacological agents. For instance, neurokinin-1 receptor antagonists have been investigated for their efficacy in clinical settings for conditions like emesis and depression, highlighting the therapeutic potential of compounds within this chemical space (Harrison et al., 2001). Additionally, the study of chemosensors for detecting Zn2+ ions in aqueous media using compounds with similar functionalities suggests applications in environmental monitoring and biochemistry (Kim et al., 2016).
Material Science Applications
The synthesis and application of fluorescent solvatochromic dyes for developing ultrasensitive fluorescent molecular probes offer insights into the use of structurally related compounds in studying biological events and processes. This research area opens avenues for utilizing N-[2-(3,5-dimethylphenoxy)ethyl]-2-(3-fluorophenoxy)propanamide or similar compounds in designing novel fluorescent markers for biological and chemical sensing applications (Diwu et al., 1997).
Eigenschaften
IUPAC Name |
N-[2-(3,5-dimethylphenoxy)ethyl]-2-(3-fluorophenoxy)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO3/c1-13-9-14(2)11-18(10-13)23-8-7-21-19(22)15(3)24-17-6-4-5-16(20)12-17/h4-6,9-12,15H,7-8H2,1-3H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRUFEQTQQHYQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCNC(=O)C(C)OC2=CC(=CC=C2)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-(isobutylthio)-7-methyl-4-oxo-5-(2-thienyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2392049.png)




![Methyl 3-amino-6-[(2-methoxy-2-oxoethyl)sulfanyl]thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2392057.png)






